1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
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Description
1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Biological Activity
1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a synthetic compound with significant potential in pharmacology. Its complex structure suggests various biological activities, particularly in cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H28N4O4S
- Molecular Weight : 480.58 g/mol
- CAS Number : 1043142-63-7
The compound features a piperidine ring connected to a sulfonamide and a tetrahydrocyclopentapyrazole moiety, which are known for their biological activities.
Research indicates that compounds with similar structures often interact with various biological targets:
- Serotonin Receptors : The presence of the methoxyphenyl group may enhance binding affinity to serotonin receptors, particularly the 5-HT7 subtype, which is implicated in mood regulation and cognitive functions .
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound exhibits inhibitory effects on tumor cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values indicating significant potency .
- Enzyme Inhibition : Compounds containing sulfonamide groups have shown promise as inhibitors of various enzymes involved in cancer progression and metabolic pathways .
Anticancer Activity
The compound's anticancer properties have been evaluated against several cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.021 | Inhibition of cell proliferation |
K562 | 0.19 | Induction of apoptosis |
A549 | 0.69 | Inhibition of PI3K/Akt signaling pathway |
These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and interference with signaling pathways crucial for tumor survival .
Neuropharmacological Effects
In vitro studies suggest that the compound may have neuroprotective effects by modulating serotonin receptor activity, potentially offering therapeutic benefits for conditions like depression and anxiety .
Case Studies
- Study on Tumor Growth Inhibition :
- Neurotransmitter Modulation :
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-33-20-10-12-21(13-11-20)34(31,32)28-16-14-18(15-17-28)25(30)26-24-22-8-5-9-23(22)27-29(24)19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOQSRXKXXDNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.